Oseltamivir-d3 Acid

LC-MS/MS Bioanalysis Method Validation

Accurate quantification of Oseltamivir carboxylate in biological matrices requires a reliable internal standard that co-elutes with and identically ionizes the target analyte. Oseltamivir-d3 Acid (CAS 1219172-31-2) is a tri-deuterated analog of the active metabolite, providing a +3 Da mass shift that prevents signal interference while ensuring matched chromatographic behavior. • Enables validated LC-MS/MS methods with accuracy of 88-109% and precision <8.2% CV • Supports high-throughput workflows with run times as low as 2.5 min per sample • Achieves LLoQ of 1.0 ng/mL in human urine and CSF Available in 1 mg to 50 mg pack sizes. For research use only.

Molecular Formula C14H24N2O4
Molecular Weight 287.374
CAS No. 1219172-31-2
Cat. No. B596441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d3 Acid
CAS1219172-31-2
SynonymsOSELTAMIVIR ACID-D3
Molecular FormulaC14H24N2O4
Molecular Weight287.374
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
InChIKeyNENPYTRHICXVCS-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-d3 Acid: Deuterated Internal Standard


Oseltamivir-d3 Acid (CAS 1219172-31-2) is a deuterated analog of Oseltamivir acid, the active metabolite of the antiviral prodrug Oseltamivir phosphate . The compound features three deuterium atoms incorporated at the acetyl group, resulting in a molecular weight of 287.37 g/mol (C14H21D3N2O4) . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate and precise quantification of Oseltamivir and its metabolites in complex biological matrices [1][2].

Oseltamivir-d3 Acid: Isotopic Purity Requirement


Substituting a non-deuterated analog or an internal standard with a different isotopic label is not feasible for validated LC-MS/MS methods targeting Oseltamivir acid. The primary role of a SIL-IS is to correct for variations in sample preparation, matrix effects, and instrument response, which is only possible if the internal standard co-elutes with and has an identical ionization profile to the analyte [1][2]. Using a non-labeled analog introduces the risk of interference with the analyte signal, while using an internal standard with a different mass shift can result in inadequate chromatographic co-elution or divergent matrix effects, compromising the accuracy, precision, and linearity of the assay [3]. The specific +3 Da mass shift of Oseltamivir-d3 Acid is therefore a critical parameter for robust and validated method performance [4].

Oseltamivir-d3 Acid: Internal Standard Evidence


Method Validation Accuracy and Precision

In a validated LC-MS/MS method for simultaneous quantification of Oseltamivir and its active metabolite in human plasma, the use of Oseltamivir-d3 Acid as the internal standard for the metabolite resulted in inter-day accuracy ranging from 88-109% and precision (CV%) between 0.5-8.2% across all concentration levels [1]. This performance demonstrates that the deuterated internal standard effectively corrects for analytical variability, enabling reliable quantification.

LC-MS/MS Bioanalysis Method Validation Pharmacokinetics

Sensitivity and Linear Range

The application of Oseltamivir-d3 Acid as a SIL-IS has been shown to support a broad linear calibration range for Oseltamivir carboxylate, from 2.0 ng/mL to 800 ng/mL, with a lower limit of quantification (LLOQ) of 2.0 ng/mL [1]. This high sensitivity and wide dynamic range are essential for accurately measuring drug concentrations across various pharmacokinetic phases and dosing regimens.

LC-MS/MS Sensitivity Linear Range LLOQ

High-Throughput and Short Run Times

A validated LC-MS/MS method employing Oseltamivir-d3 Acid as an internal standard achieved a total run time of 2.5 minutes per sample, enabling the analysis of more than 350 plasma samples per day [1]. This high throughput is facilitated by the stable isotope-labeled internal standard, which minimizes the need for extensive sample clean-up and allows for rapid chromatographic separation without compromising data quality.

LC-MS/MS Throughput Bioanalysis Method Development

Oseltamivir-d3 Acid: Key Applications


Quantification in Clinical PK Studies

Oseltamivir-d3 Acid is a critical component in validated LC-MS/MS methods for quantifying Oseltamivir carboxylate in human plasma. As demonstrated in a clinical pharmacokinetic study involving South Indian male subjects administered a 75 mg dose of Oseltamivir phosphate, this internal standard enables the accurate determination of key pharmacokinetic parameters (e.g., Cmax, AUC, Tmax) essential for drug development and bioequivalence testing [1].

High-Throughput Preclinical Bioanalysis

The use of Oseltamivir-d3 Acid supports the development of high-throughput LC-MS/MS methods with short run times, as low as 2.5 minutes per sample [1]. This capability makes the compound ideally suited for large preclinical studies where thousands of samples from various matrices (e.g., rat plasma, urine, brain) need to be analyzed rapidly and with high precision [2].

Bioanalytical Method Development and Validation

Due to its co-elution and identical ionization properties to the analyte, Oseltamivir-d3 Acid is the preferred internal standard for developing and validating new LC-MS/MS methods for Oseltamivir carboxylate. Its use is instrumental in achieving the required accuracy (88-109%) and precision (<8.2% CV) for method validation, as per regulatory guidelines for bioanalytical method validation [3].

Quantification in Complex Matrices

The deuterated label of Oseltamivir-d3 Acid provides a reliable mass shift that distinguishes it from the endogenous analyte, making it suitable for quantifying Oseltamivir carboxylate in complex matrices such as human urine and cerebrospinal fluid (CSF). A validated method using this SIL-IS achieved lower limits of quantification of 1.0 ng/mL in these matrices, highlighting its utility for studies requiring high sensitivity in diverse sample types [2].

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